Triphenyl[(3-{[(triphenylstannyl)oxy]carbonyl}phenyl)sulfanyl]stannane
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Overview
Description
Triphenyl[(3-{[(triphenylstannyl)oxy]carbonyl}phenyl)sulfanyl]stannane is an organotin compound characterized by its complex structure, which includes multiple phenyl groups and tin atoms. Organotin compounds have garnered significant interest due to their diverse applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of triphenyl[(3-{[(triphenylstannyl)oxy]carbonyl}phenyl)sulfanyl]stannane typically involves the reaction of triphenyltin chloride with a precursor compound under specific conditions. For instance, one method involves dissolving 1,8-dihydroxy-3-carboxyanthraquinone and sodium ethoxide in methanol, followed by the addition of triphenyltin chloride. The reaction mixture is stirred at room temperature for 12 hours, and the resulting product is recrystallized from methanol to obtain the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Triphenyl[(3-{[(triphenylstannyl)oxy]carbonyl}phenyl)sulfanyl]stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different organotin oxides.
Reduction: Reduction reactions can convert the compound into different organotin hydrides.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield organotin oxides, while substitution reactions can produce a variety of functionalized organotin compounds.
Scientific Research Applications
Triphenyl[(3-{[(triphenylstannyl)oxy]carbonyl}phenyl)sulfanyl]stannane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in polymerization reactions.
Biology: The compound exhibits biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its biological activities.
Industry: It serves as an additive or catalyst in the modification and functionalization of polymers.
Mechanism of Action
The mechanism of action of triphenyl[(3-{[(triphenylstannyl)oxy]carbonyl}phenyl)sulfanyl]stannane involves its interaction with molecular targets through its organotin moiety. The compound can form complexes with various biomolecules, disrupting their normal functions. This interaction can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Triphenylmethane: A simpler compound with a single phenyl group attached to a central carbon atom.
Terphenyls: Compounds consisting of a central benzene ring substituted with two phenyl groups.
Uniqueness
Triphenyl[(3-{[(triphenylstannyl)oxy]carbonyl}phenyl)sulfanyl]stannane is unique due to its dual organotin structure, which imparts distinct chemical and biological properties. Unlike simpler compounds like triphenylmethane, it can participate in more complex reactions and exhibit a broader range of activities.
Properties
CAS No. |
876408-85-4 |
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Molecular Formula |
C43H34O2SSn2 |
Molecular Weight |
852.2 g/mol |
IUPAC Name |
triphenylstannyl 3-triphenylstannylsulfanylbenzoate |
InChI |
InChI=1S/C7H6O2S.6C6H5.2Sn/c8-7(9)5-2-1-3-6(10)4-5;6*1-2-4-6-5-3-1;;/h1-4,10H,(H,8,9);6*1-5H;;/q;;;;;;;2*+1/p-2 |
InChI Key |
APECABOPHKYGOG-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)OC(=O)C4=CC(=CC=C4)S[Sn](C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
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